molecular formula C17H14ClN3O2 B2600382 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034311-31-2

1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2600382
CAS No.: 2034311-31-2
M. Wt: 327.77
InChI Key: KTPFIYFJQBNPIG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, often using a furan precursor and a suitable catalyst.

    Coupling with Chlorophenyl Group: The chlorophenyl group is coupled to the intermediate through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may interact with receptors to modulate their signaling pathways.

    Pathway Interference: The compound can interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the furan ring.

    1-(2-Chlorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea: Has a different position of the furan ring.

Uniqueness

1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is unique due to the specific arrangement of its functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-3-1-2-4-16(14)21-17(22)20-10-12-5-6-15(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPFIYFJQBNPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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